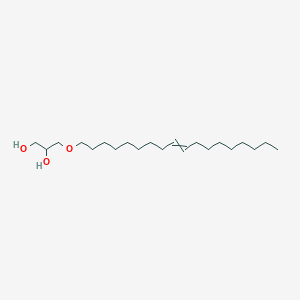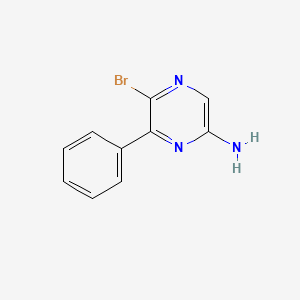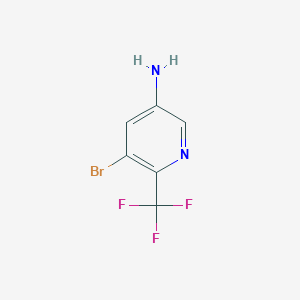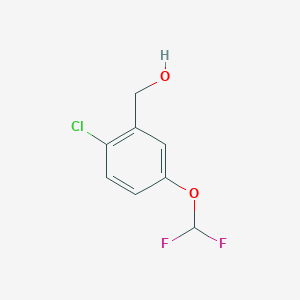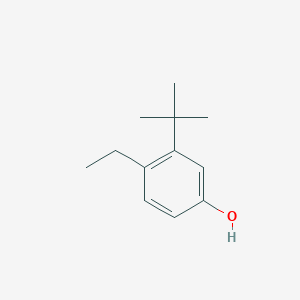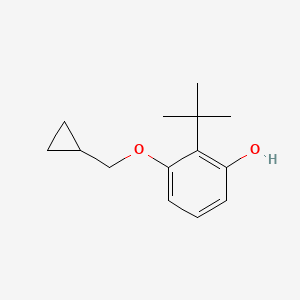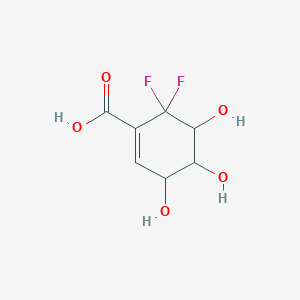
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid is an organic compound characterized by its unique structure, which includes three hydroxyl groups and two fluorine atoms on a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclohexene derivative followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and fluorine atoms play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5S)-3,4,5-Trihydroxycyclohex-1-enecarboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
(3R,4R,5S)-6-Fluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness
The presence of two fluorine atoms in (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid distinguishes it from similar compounds, providing unique chemical properties and potential applications. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable molecule for various research and industrial purposes.
Properties
Molecular Formula |
C7H8F2O5 |
|---|---|
Molecular Weight |
210.13 g/mol |
IUPAC Name |
6,6-difluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H8F2O5/c8-7(9)2(6(13)14)1-3(10)4(11)5(7)12/h1,3-5,10-12H,(H,13,14) |
InChI Key |
CJULRCFOBOYJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(C(C1O)O)O)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


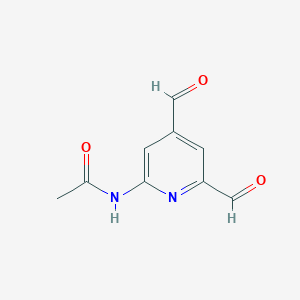
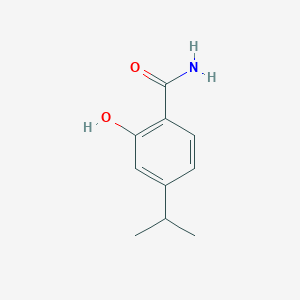

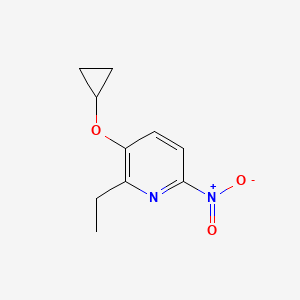


![4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
